molecular formula C10H14BClO3 B577595 (3-Butoxy-5-chlorophenyl)boronic acid CAS No. 1256345-75-1

(3-Butoxy-5-chlorophenyl)boronic acid

Cat. No. B577595
CAS RN: 1256345-75-1
M. Wt: 228.479
InChI Key: SQCIQINFZZBGET-UHFFFAOYSA-N
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Description

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

The molecular formula of “(3-Butoxy-5-chlorophenyl)boronic acid” is C10H14BClO3 . The structure of boronic acids is commonly studied in organic chemistry .


Chemical Reactions Analysis

Boronic acids are involved in various chemical reactions. For example, they are used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .

Scientific Research Applications

Cross-Coupling Reactions

Borinic acids, including (3-Butoxy-5-chlorophenyl)boronic acid, are valuable reagents in cross-coupling reactions. They participate in Suzuki–Miyaura reactions, forming carbon–carbon bonds between aryl or vinyl halides and boronic acids. Specifically, this compound can be employed in 1,4-conjugate addition reactions with ethenesulfonamides to synthesize arylethanesulfonamides .

Catalysis

Borinic acids exhibit enhanced Lewis acidity compared to boronic acids due to their unique structure. As a result, they find applications in catalysis. For instance, (3-Butoxy-5-chlorophenyl)boronic acid can catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions. Its propensity to coordinate alcohols, diols, and amino alcohols makes it a versatile catalyst .

Medicinal Chemistry

Researchers explore borinic acids for their bioactive properties. While boronic acids are more widely studied, borinic acids offer interesting reactivities. They have been investigated as potential bioactive compounds, although their applications in this field are still emerging .

Materials Science

In materials science, borinic acids contribute to the development of polymer materials and optoelectronics. Their unique Lewis acidity and coordination abilities make them intriguing candidates for designing novel materials with specific properties .

Dynamic Click Chemistry

Recent advances in click chemistry have led to the exploration of reversible reactions. Boronic acid-mediated cis-diol conjugation is a well-studied example. Researchers use boronic acids to achieve dynamic covalent bonds, which have applications in chemical biology and supramolecular chemistry .

Synthesis of Biarylketones and Phthalides

(3-Butoxy-5-chlorophenyl)boronic acid can participate in the synthesis of biarylketones and phthalides. These compounds have relevance in pharmaceutical and agrochemical research .

Protodeboronation

Protodeboronation reactions using boronic esters have been explored. While not specific to (3-Butoxy-5-chlorophenyl)boronic acid, this field highlights the versatility of boronic acids in synthetic transformations .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(3-butoxy-5-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO3/c1-2-3-4-15-10-6-8(11(13)14)5-9(12)7-10/h5-7,13-14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCIQINFZZBGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681560
Record name (3-Butoxy-5-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Butoxy-5-chlorophenyl)boronic acid

CAS RN

1256345-75-1
Record name Boronic acid, B-(3-butoxy-5-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Butoxy-5-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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